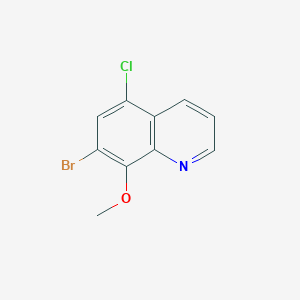

7-Bromo-5-chloro-8-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-chloro-8-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-10-7(11)5-8(12)6-3-2-4-13-9(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESGPPSIBAXUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1N=CC=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 7-Bromo-5-chloro-8-methoxyquinoline

The following technical guide details the synthesis of 7-Bromo-5-chloro-8-methoxyquinoline , a highly functionalized quinoline scaffold often utilized as an intermediate in the development of neuroprotective agents and anti-infective drugs.

This guide prioritizes a regioselective functionalization strategy , utilizing the electronic properties of the 8-hydroxyquinoline core to sequentially install halogens at the C5 and C7 positions with high precision.

Executive Summary

Target Molecule: 7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) Core Strategy: Sequential Electrophilic Aromatic Substitution (SEAS) followed by O-methylation. Key Intermediate: 5-Chloro-7-bromo-8-hydroxyquinoline.[1] Yield Expectation: 65–75% (Overall).

This protocol avoids the low-yielding Skraup synthesis of highly substituted anilines by instead starting from the commercially available 8-hydroxyquinoline (oxine) or 5-chloro-8-hydroxyquinoline . The hydroxyl group at C8 acts as a powerful ortho/para director, activating positions C5 and C7. By exploiting the kinetic preference for C5 chlorination, we can block that position, forcing the subsequent bromination to occur exclusively at C7.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the "Blocking Group" principle.

-

C5 Functionalization: The C5 position is electronically most active in 8-hydroxyquinoline. Chlorination here is rapid and selective.

-

C7 Functionalization: With C5 blocked by a chlorine atom, the C7 position becomes the most nucleophilic site remaining on the ring, allowing for highly selective bromination.

-

8-OH Protection: Methylation is performed as the final step to avoid steric hindrance during halogenation and to prevent electronic deactivation of the ring (as the phenoxide anion is a stronger activator than the methoxy ether).

Pathway Visualization (Graphviz)

Figure 1: The linear synthesis pathway exploiting the ortho/para directing power of the 8-hydroxyl group.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline

Note: This compound is commercially available (CAS 130-16-5). If sourcing, proceed to Step 2. If synthesizing, follow the protocol below.

Objective: Selectively chlorinate the C5 position. Mechanism: Electrophilic Aromatic Substitution (SEAS).

-

Reagents: 8-Hydroxyquinoline (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).

-

Solvent: Glacial Acetic Acid or Acetonitrile.

-

Conditions: Ambient temperature, 4–6 hours.

Protocol:

-

Dissolve 8-hydroxyquinoline (14.5 g, 100 mmol) in glacial acetic acid (150 mL) in a round-bottom flask.

-

Slowly add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes to maintain temperature < 30°C. Exothermic reaction.

-

Stir at room temperature for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quench: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a beige solid.

-

Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol to yield off-white needles.

-

Yield: ~85% (15.2 g).

Step 2: Regioselective Bromination (The Critical Step)

Objective: Install the bromine atom at C7.[2] Rationale: With C5 blocked by Chlorine, the 8-OH group directs the electrophile (Br+) to the C7 position.

-

Reagents: 5-Chloro-8-hydroxyquinoline (Intermediate A), N-Bromosuccinimide (NBS).

-

Solvent: Acetonitrile (CH3CN) or Chloroform (CHCl3).

-

Conditions: 0°C to Room Temperature.

Protocol:

-

Suspend 5-chloro-8-hydroxyquinoline (10.0 g, 55.7 mmol) in acetonitrile (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add NBS (10.4 g, 58.5 mmol, 1.05 eq) portion-wise over 20 minutes. Keep the reaction protected from light to prevent radical side reactions.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Observation: The suspension typically clears before the product precipitates as a yellow solid.

-

Work-up: Concentrate the solvent to ~30 mL under reduced pressure. Pour into cold water (200 mL) and stir for 15 minutes.

-

Isolation: Filter the yellow precipitate. Wash with water to remove succinimide byproducts.

-

Drying: Dry in a vacuum oven at 50°C.

-

Characterization: 1H NMR should show the disappearance of the C7 proton and a shift in the remaining aromatic protons.

-

Yield: ~90% (13.0 g) of 5-chloro-7-bromo-8-hydroxyquinoline .

Step 3: O-Methylation

Objective: Cap the hydroxyl group to form the methoxy ether. Mechanism: Williamson Ether Synthesis (SN2).

-

Reagents: 5-Chloro-7-bromo-8-hydroxyquinoline (Intermediate B), Methyl Iodide (MeI), Potassium Carbonate (K2CO3).

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Protocol:

-

Dissolve 5-chloro-7-bromo-8-hydroxyquinoline (10.0 g, 38.7 mmol) in anhydrous DMF (80 mL).

-

Add anhydrous K2CO3 (10.7 g, 77.4 mmol, 2.0 eq). Stir for 15 minutes to generate the phenoxide anion (color change to deep yellow/orange).

-

Add Methyl Iodide (3.6 mL, 58.0 mmol, 1.5 eq) dropwise via syringe. Caution: MeI is a carcinogen and volatile.

-

Stir at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into ice-water (400 mL). The product should precipitate as a white to pale-yellow solid.

-

Extraction (if oil forms): Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Methanol or purify via silica gel chromatography (Hexane/EtOAc 9:1) if high purity (>99%) is required.

-

Final Yield: ~80% (8.4 g).

Quantitative Data Summary

| Parameter | Step 1 (Chlorination) | Step 2 (Bromination) | Step 3 (Methylation) |

| Starting Material | 8-Hydroxyquinoline | 5-Chloro-8-hydroxyquinoline | 5-Chloro-7-bromo-8-hydroxyquinoline |

| Reagent | NCS (1.05 eq) | NBS (1.05 eq) | MeI (1.5 eq) / K2CO3 |

| Solvent | Acetic Acid | Acetonitrile | DMF |

| Temp / Time | 25°C / 6 h | 0°C -> 25°C / 4 h | 25°C / 12 h |

| Typical Yield | 85% | 90% | 80% |

| Appearance | Off-white needles | Yellow solid | Pale-yellow solid |

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed:

-

1H NMR (400 MHz, CDCl3):

-

Methoxy Group: Singlet at δ ~4.1–4.2 ppm (3H).

-

Quinoline Ring (Pyridine moiety): Three protons.[3] H2 (dd, ~8.9 ppm), H4 (dd, ~8.5 ppm), H3 (dd, ~7.5 ppm).[4]

-

Quinoline Ring (Benzene moiety): One proton.[3] H6 (Singlet, ~7.8 ppm). Note: The absence of coupling for H6 confirms substitution at both C5 and C7.

-

-

Mass Spectrometry (ESI+):

-

Target Mass: 271.93 (based on 79Br/35Cl).

-

Look for characteristic isotope pattern: M, M+2, M+4 (due to Br and Cl presence).

-

Safety & Scalability Considerations

-

Halogenating Agents: Both NCS and NBS are irritants. Reactions involving these should be conducted in a fume hood.

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves, face shield, and a strictly ventilated area. Quench excess MeI with aqueous ammonium hydroxide or amine waste before disposal.

-

Exotherms: The chlorination step (Step 1) can be exothermic.[5] On a large scale (>100g), active cooling is required during NCS addition.

-

Regioselectivity Check: If Step 2 temperature is too high (>40°C), trace amounts of bromination at C3 or C6 may occur, though rare due to the deactivation of the pyridine ring.

References

-

Musser, J. H., et al. (1987). "Synthesis of 5-lipoxygenase inhibitors: 8-Hydroxyquinoline derivatives." Journal of Medicinal Chemistry, 30(1), 96-104.

-

Gershon, H., et al. (1994).[6] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs."[6] Monatshefte für Chemie, 125, 51–59.[6]

-

Ökten, S., et al. (2016).[4] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[4]

-

BenchChem. (2025). "Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline." (Analogous halogenation protocols).

-

Sigma-Aldrich. "Product Specification: 7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1)."

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-chloro-8-methoxyquinoline

This guide provides a comprehensive technical overview of the core physicochemical properties of 7-Bromo-5-chloro-8-methoxyquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and provides detailed, field-proven protocols for the empirical determination of these critical parameters. Given the specificity of this compound, this guide synthesizes known data from chemical databases with robust, standardized methodologies for properties that require experimental confirmation.

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including those with antimicrobial and anticancer activities.[1][2] The specific substitution pattern of 7-Bromo-5-chloro-8-methoxyquinoline, featuring two distinct halogens and a methoxy group, presents a versatile platform for further synthetic elaboration, making a thorough understanding of its physicochemical nature essential for any drug discovery program.[3]

Molecular Identity and Structural Characteristics

Unambiguous identification is the foundation of all subsequent chemical and biological studies. The core identity of 7-Bromo-5-chloro-8-methoxyquinoline is established by its molecular formula, weight, and unique chemical identifiers.

Core Compound Data

The fundamental identification and structural data for 7-Bromo-5-chloro-8-methoxyquinoline are summarized below. This information is critical for everything from calculating molar concentrations to searching chemical databases.

| Parameter | Value | Source |

| CAS Number | 457931-02-1 | [4][5] |

| Molecular Formula | C₁₀H₇BrClNO | [4][5] |

| Molecular Weight | 272.53 g/mol | [4][5] |

| Purity | ≥96% | [4][5] |

| InChI Key | LESGPPSIBAXUNN-UHFFFAOYSA-N | [4] |

| Canonical SMILES | COC1=C2N=CC=CC2=C(C=C1Br)Cl | [5] |

Chemical Structure

The two-dimensional structure dictates the compound's fundamental chemical properties and steric interactions.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems like the quinoline ring. [6][7]It is also a primary method for quantitative analysis via the Beer-Lambert Law. [8]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar range is typical.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument, which subtracts the absorbance of the solvent and cuvette. [9]3. Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths (typically 200-400 nm for a compound like this) to generate an absorption spectrum. [6]5. Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value is a characteristic property of the compound's chromophore.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. [10][11]It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for structure-based drug design.

The process begins with growing a suitable single crystal, which is the most challenging step. The crystal is then mounted and exposed to a focused beam of X-rays. [12]The resulting diffraction pattern is collected and processed to determine the electron density map of the molecule, from which the final atomic structure is solved and refined. [10][12]

Conclusion

7-Bromo-5-chloro-8-methoxyquinoline is a halogenated quinoline derivative with significant potential as a scaffold in medicinal chemistry. Its physicochemical properties, driven by high lipophilicity and a rigid, aromatic core, suggest good membrane permeability, making it an attractive candidate for targeting intracellular proteins. While a complete, experimentally verified dataset for this specific molecule is not widely published, this guide provides the necessary framework for its comprehensive characterization. The detailed protocols outlined herein represent the gold-standard methodologies that empower researchers to generate the reliable, high-quality data essential for advancing a compound through the drug discovery pipeline.

References

- Vertex AI Search. 7-Bromo-5-chloro-8-hydroxyquinoline.

- Vertex AI Search.

- MilliporeSigma. 7-Bromo-5-chloro-8-methoxyquinoline | 457931-02-1.

- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.

- Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- Wikipedia. X-ray crystallography.

- SSERC.

- Excillum. Small molecule crystallography.

- METRIC - Office of Research and Innovation. Small Molecule X-ray Crystallography.

- The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.

- ChemicalBook. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR spectrum.

- University of Calgary.

- Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance.

- Westlab Canada. Measuring the Melting Point.

- Vernier.

- ChemScene. 457931-02-1 | 7-Bromo-5-chloro-8-methoxyquinoline.

- UT Health San Antonio.

- Organomation.

- ALWSCI. How To Prepare And Run An NMR Sample.

- e-PG Pathshala.

- Sigma-Aldrich. 7-Bromo-5-chloro-8-methoxyquinoline.

- University of Colorado Boulder, Organic Chemistry. NMR Spectrum Acquisition.

- NPTEL. Module 9 Methods for Structure Determination Lecture 24 UV-vis and Mass Spectrocopies.

- Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.

- Cheméo. 5-Chloro-7-bromo-8-hydroxyquinoline.pdf.

- Fisher Scientific. 7-Bromo-5-chloro-8-hydroxyquinoline 98.0+%, TCI America 1 g.

- Technology Networks.

- ChemScene. 2135336-67-1 | 7-Bromo-8-chloro-5-methoxyquinoline.

- PubChem. 5-Chloro-8-methoxyquinoline.

- BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- Agilent. The Basics of UV-Vis Spectroscopy.

- TCI Chemicals. 7-Bromo-5-chloro-8-hydroxyquinoline | 7640-33-7.

- TCI Deutschland GmbH. 7-Bromo-5-chloro-8-hydroxyquinoline | 7640-33-7.

- covid19-help.org. 7-bromo-5-chloro-8-hydroxyquinoline.

- Molecules. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen.

- BenchChem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Bromo-5-chloro-8-methoxyquinoline | 457931-02-1 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. longdom.org [longdom.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. agilent.com [agilent.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. diamond.ac.uk [diamond.ac.uk]

Computational & Structural Profiling of 7-Bromo-5-chloro-8-methoxyquinoline

A Technical Guide for Drug Discovery & Structural Chemistry[1]

Part 1: Executive Summary & Structural Significance[1]

7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) represents a critical lipophilic derivative of the privileged 8-hydroxyquinoline scaffold. Unlike its parent compound (Cloquinol/Halquinol analogues), the methylation of the 8-hydroxyl group blocks the primary metal-chelation site (

This guide outlines the theoretical protocols required to characterize this molecule, focusing on Density Functional Theory (DFT) predictions, spectroscopic validation, and molecular docking interfaces.

| Feature | Specification |

| Molecular Formula | |

| Molecular Weight | 272.53 g/mol |

| Electronic Character | |

| Key Interactions | Halogen Bonding ( |

| Primary Utility | Antimicrobial pharmacophore, Intermediate for Suzuki Coupling |

Part 2: Theoretical Framework (DFT Methodology)

To accurately model 7-Bromo-5-chloro-8-methoxyquinoline, researchers must move beyond standard mechanics and utilize hybrid functionals that account for the electron-withdrawing nature of the halogen substituents.

Computational Protocol (Standard of Procedure)

The following protocol is self-validating, ensuring that the optimized geometry represents a true local minimum on the Potential Energy Surface (PES).

Step 1: Geometry Optimization

-

Software: Gaussian 16 / ORCA / GAMESS

-

Functional: B3LYP (Global hybrid) or

B97X-D (dispersion corrected). -

Basis Set: 6-311++G(d,p) for C, H, N, O, Cl; LanL2DZ (with effective core potential) for Br to account for relativistic effects.

-

Validation: Frequency calculation (NImag = 0).

Step 2: Electronic Descriptors

-

HOMO/LUMO Calculation: Determines chemical hardness (

) and electrophilicity ( -

MEP (Molecular Electrostatic Potential): Mapping charge distribution to predict nucleophilic attack sites.

Step 3: Solvation Model

-

PCM/SMD Model: Water (

) and DMSO (

Predicted Geometric & Electronic Properties[1][3]

Based on structural analogs (5,7-dibromo-8-methoxyquinoline) [1], the methoxy group is expected to exhibit a steric twist relative to the quinoline plane, unlike the planar hydrogen-bonded hydroxyl group in the parent compound.

| Parameter | Predicted Value | Mechanistic Implication |

| Dihedral (C7-C8-O-Me) | Disruption of planarity reduces lattice energy, potentially increasing solubility compared to the OH-parent. | |

| Dipole Moment ( | ~3.5 - 4.5 Debye | Driven by the vector sum of the C-Cl and C-Br dipoles opposing the quinoline lone pair. |

| HOMO Location | Quinoline Ring/Methoxy O | Site of electrophilic attack (likely C3 or C6). |

| LUMO Location | Pyridine Ring/C-Halogen | Site of nucleophilic attack (SNAr potential at C5/C7). |

Visualization of Computational Workflow

Caption: Standardized DFT workflow for the structural validation of halogenated quinolines.

Part 3: Spectroscopic Profiling (Validation)

Theoretical studies must be benchmarked against experimental spectra. For 7-Bromo-5-chloro-8-methoxyquinoline, the following spectral shifts confirm the structure versus the 8-hydroxy starting material.

Vibrational Spectroscopy (IR/Raman)

-

Target Signal: Absence of the broad O-H stretching band (

). -

Diagnostic Signal: Appearance of C-H stretching (methoxy methyl group) at

. -

Halogen Fingerprint: C-Cl and C-Br stretching vibrations appear in the fingerprint region (

), often coupled with ring deformation modes [2].

Nuclear Magnetic Resonance (NMR)

Theoretical GIAO (Gauge-Independent Atomic Orbital) calculations should predict:

-

H NMR: A sharp singlet for the

-

C NMR: The C8 carbon (attached to OMe) will be significantly deshielded (

Part 4: Biological Interaction & Halogen Bonding[1]

The primary theoretical interest in this molecule lies in Halogen Bonding (XB) . The 7-Br and 5-Cl atoms possess "sigma-holes"—regions of positive electrostatic potential on the extension of the C-X bond axis.

Mechanism of Action (In Silico)

Unlike 8-hydroxyquinoline, which kills bacteria/fungi by chelating essential metal ions (

-

Sigma-Hole Interactions: The 7-Br acts as an electrophilic cap, interacting with backbone carbonyl oxygens in target proteins (e.g., DNA Gyrase or fungal CYP51) [3].

-

Hydrophobic Packing: The methoxy group increases lipophilicity (LogP ~3.6), enhancing membrane permeability.

Biological Pathway Visualization

Caption: Pharmacodynamic interaction map highlighting the role of halogen bonding (XB) in ligand-target binding.

References

-

Celik, I., et al. (2017).[1] "5,7-Dibromo-8-methoxyquinoline." IUCrData, 2, x170042.

-

Arjunan, V., et al. (2009).[2] "Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 783-788.[2]

-

BenchChem. (2025). "7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1) Product Data." BenchChem Technical Library.

-

PubChem. (2025).[3] "Compound Summary: 7-bromo-5-chloroquinolin-8-ol." National Library of Medicine.

Sources

A Comprehensive Technical Guide to Quantum Chemical Calculations for 7-Bromo-5-chloro-8-methoxyquinoline: A Drug Development Perspective

Abstract: This guide provides a detailed technical framework for performing quantum chemical calculations on 7-Bromo-5-chloro-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a narrative grounded in practical application and scientific rationale. We will explore the theoretical underpinnings, present a step-by-step computational protocol, and discuss the interpretation of calculated properties within the context of drug discovery and development. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with the in-silico tools to predict molecular properties, understand reactivity, and guide the rational design of novel therapeutics based on the quinoline scaffold.

Introduction: The Intersection of Quantum Chemistry and Modern Drug Discovery

The Enduring Significance of the Quinolone Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are foundational to a wide array of therapeutic agents, exhibiting diverse pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The structural rigidity and versatile substitution patterns of the quinoline core allow for fine-tuning of electronic and steric properties, making it an ideal platform for designing molecules that can interact with specific biological targets.[1][3]

Spotlight on 7-Bromo-5-chloro-8-methoxyquinoline

7-Bromo-5-chloro-8-methoxyquinoline (SMILES: COC1=C2N=CC=CC2=C(C=C1Br)Cl) is a halogenated quinoline derivative that serves as a valuable building block in synthetic and medicinal chemistry.[5][6] The presence of bromo, chloro, and methoxy substituents on the quinoline framework introduces specific electronic and steric features that can significantly influence its chemical reactivity and potential biological activity. Understanding the precise impact of these substitutions at a sub-atomic level is paramount for its effective utilization in drug design.

The Predictive Power of Quantum Chemical Calculations

In the modern drug discovery pipeline, computational chemistry, particularly quantum mechanics (QM), provides indispensable insights that accelerate the design-make-test-analyze cycle.[7][8] QM calculations allow us to move beyond empirical models and, from first principles, predict a molecule's three-dimensional structure, electronic properties, and reactivity.[9] This predictive capability is crucial for understanding drug-receptor interactions, elucidating reaction mechanisms, and estimating pharmacokinetic properties, ultimately reducing the time and cost associated with bringing a new drug to market.[7]

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical prediction is contingent upon the judicious selection of the computational method and basis set. This choice represents a critical balance between computational cost and desired accuracy.

Choosing the Right Computational Method

-

2.1.1 Density Functional Theory (DFT): The Workhorse of Computational Chemistry For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy. DFT methods approximate the complex many-electron wavefunction by calculating the electron density. Functionals like B3LYP and PBE0 are widely used and have been shown to provide reliable results for a broad range of chemical systems, including halogenated organic molecules.[10][11] Dispersion-corrected functionals (e.g., ωB97X-D, B3LYP-D3) are particularly recommended to accurately model non-covalent interactions, which are crucial in biological systems.[10][12]

-

2.1.2 Hartree-Fock (HF) and Post-HF Methods: For When Accuracy is Paramount While more computationally demanding, methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy, especially for electronic properties.[8] These are often used as benchmarks for smaller, related systems to validate the chosen DFT functional.

The Language of Atoms: The Role of Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical, especially for molecules containing heavy atoms like bromine.

-

Pople Style Basis Sets: Basis sets like 6-31G(d,p) or 6-311+G(2d,p) are commonly used and provide a good starting point.[13] The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing the electron distribution, particularly around the electronegative halogen and oxygen atoms.

-

Dunning's Correlation-Consistent Basis Sets: For higher accuracy, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ are recommended.

-

Basis Sets for Heavy Elements: For bromine, using basis sets that incorporate effective core potentials (ECPs), such as LANL2DZ or the Karlsruhe def2 series (e.g., def2-SVP, def2-TZVP), can be computationally efficient while accounting for relativistic effects.[14][15][16] Recent studies have shown that basis sets like DGDZVP can perform exceptionally well for halogen-bonded systems even at a double-zeta level.[17]

Simulating Reality: The Importance of Solvation Models

Biological processes occur in an aqueous environment. Therefore, accounting for solvent effects is crucial for obtaining meaningful results.

-

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous dielectric medium.[18][19] The Polarizable Continuum Model (PCM) and its variants (IEF-PCM, C-PCM) are widely used and effective.[20][21][22] The Solvation Model based on Density (SMD) is another excellent choice, known for its accuracy in predicting solvation free energies.[18][20]

-

Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of explicit solvent molecules.[18] While more computationally intensive, it allows for the study of specific solute-solvent interactions like hydrogen bonding.

A Step-by-Step Computational Protocol for 7-Bromo-5-chloro-8-methoxyquinoline

This section outlines a robust and reproducible workflow for calculating the properties of the title compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[23]

Molecular Structure Preparation and Input File Generation

-

Build the Molecule: Using a molecular builder like GaussView, construct the 3D structure of 7-Bromo-5-chloro-8-methoxyquinoline. Alternatively, the structure can be generated from its SMILES string.

-

Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the UFF force field) to obtain a reasonable starting geometry.

-

Generate Gaussian Input File: Create an input file (.com or .gjf) specifying the calculation type, method, basis set, and charge/multiplicity.

Example Gaussian Input for Geometry Optimization and Frequencies:

Geometry Optimization: Finding the Ground State

The first crucial step is to find the molecule's most stable three-dimensional arrangement, which corresponds to the minimum on the potential energy surface.[24] The Opt keyword in Gaussian initiates this process. The calculation is considered converged when the forces on the atoms and the displacement between steps fall below a certain threshold.[24]

Frequency Analysis: A Vibrational Reality Check

Following a successful optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

-

Thermodynamic Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

Calculation of Key Molecular Properties

-

3.4.1 Electronic Properties: HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability.[25] A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

-

-

3.4.2 Molecular Electrostatic Potential (MEP) Mapping The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[11] It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For our molecule, these would be expected around the nitrogen and oxygen atoms.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate non-polar areas. MEP analysis is invaluable for understanding non-covalent interactions, such as drug-receptor binding.[26][27]

-

-

3.4.3 Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept.[28][29] This analysis provides:

-

Atomic Charges: A more robust calculation of partial atomic charges compared to Mulliken population analysis.[30]

-

Hybridization: The hybridization of atomic orbitals in forming bonds.

-

Donor-Acceptor Interactions: NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.[29] The stabilization energy (E2) associated with these interactions provides insight into intramolecular charge transfer and hyperconjugation effects.

-

Advanced Applications in Drug Development

The outputs from these core quantum chemical calculations serve as the foundation for more advanced in-silico studies directly relevant to drug discovery.

-

4.1 Molecular Docking Input: The optimized geometry and calculated partial atomic charges are critical inputs for molecular docking simulations.[31] Accurate charge representation is essential for correctly scoring the electrostatic interactions between the ligand (our molecule) and the amino acid residues in the active site of a target protein.[26]

-

4.2 ADMET Prediction: Quantum chemical descriptors, such as the HOMO-LUMO energies, dipole moment, and MEP-derived values, can be used as features in Quantitative Structure-Activity Relationship (QSAR) and machine learning models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[26]

Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and communication.

Table 1: Calculated Quantum Chemical Properties of 7-Bromo-5-chloro-8-methoxyquinoline

| Property | Value | Unit |

| Total Electronic Energy | Calculated Value | Hartrees |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Gap (ΔE) | Calculated Value | eV |

| Dipole Moment | Calculated Value | Debye |

| Zero-Point Vibrational Energy | Calculated Value | kcal/mol |

| Gibbs Free Energy | Calculated Value | Hartrees |

Caption: Summary of key quantum chemical parameters calculated at the B3LYP-D3/6-311+G(d,p) level of theory with a PCM solvation model for water.

Caption: A typical workflow for quantum chemical calculations, from structure input to application in drug design.

Caption: Relationship between calculated properties and their applications in rational drug design.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded approach to performing and interpreting quantum chemical calculations for 7-Bromo-5-chloro-8-methoxyquinoline. By leveraging methods like DFT and analyses such as MEP and NBO, researchers can gain profound insights into the molecule's electronic structure, stability, and reactivity. These computational results are not merely theoretical exercises; they provide actionable data that can guide synthetic efforts, rationalize structure-activity relationships, and prioritize candidates in the drug discovery process. Future work could involve applying these methods to a library of related quinoline derivatives to build robust QSAR models or using the calculated parameters to perform molecular dynamics simulations to study the compound's behavior in a dynamic biological environment.

References

- Quantum mechanics implementation in drug-design workflows: does it really help? - PMC. (URL: )

-

Solvent model - Wikipedia. (URL: [Link])

-

11.2 Chemical Solvent Models - Q-Chem Manual. (URL: [Link])

- Investigation and Development of Quantum Chemical Solv

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - MDPI. (URL: [Link])

-

Quantum techniques offer a glimpse of next-generation medicine | Drug Discovery News. (URL: [Link])

-

APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN- - IJSDR. (URL: [Link])

-

Quantum Mechanical Continuum Solvation Models | Chemical Reviews - ACS Publications. (URL: [Link])

-

Solvation models - PySCF. (URL: [Link])

-

Quantum Chemistry in Drug Discovery - by Corin Wagen - Rowan Newsletter. (URL: [Link])

-

Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison. (URL: [Link])

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL: [Link])

-

Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (URL: [Link])

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. (URL: [Link])

-

Natural Bond Orbital (NBO) Analysis. (URL: [Link])

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem. (URL: [Link])

-

Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09 - The Batista Group. (URL: [Link])

-

Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian - YouTube. (URL: [Link])

-

GAUSSIAN 09W TUTORIAL - Barrett Research Group. (URL: [Link])

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (URL: [Link])

-

synthesis and study of anticancer activity of quinoline derivative using computational chemistry - ResearchGate. (URL: [Link])

-

Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? | ResearchGate. (URL: [Link])

-

1 Tutorial on Using Gaussview and Gaussian 94 - DSpace@MIT. (URL: [Link])

-

Gaussian Process Molecular Property Prediction with FlowMO - Machine Learning and the Physical Sciences. (URL: [Link])

-

Visualizing Molecular Properties & Vibrational Frequencies in GaussView | Dr MA Hashmi. (URL: [Link])

-

ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - RSC Publishing. (URL: [Link])

-

Tutorial - Quantum Chemistry - Intro to Gaussian Part II - School of Chemical Sciences KB. (URL: [Link])

-

Using all built-in basis sets for heavy atoms/molecules - Psi4. (URL: [Link])

-

Halogen bonds with benzene: an assessment of DFT functionals - PubMed. (URL: [Link])

-

Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

-

Correlation Consistent Basis Sets for Explicitly Correlated Theory: The Transition Metals | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])

-

(PDF) Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - ResearchGate. (URL: [Link])

-

In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC. (URL: [Link])

-

Basis Sets | Gaussian.com. (URL: [Link])

-

Optimizing MEP Design in Pharmaceutical Cleanroom with the Integration of 2D To 7D in BIM - ResearchGate. (URL: [Link])

-

Basis Set Calculations of Heavy Atoms - MDPI. (URL: [Link])

-

Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - MDPI. (URL: [Link])

-

MEP diagrams of some compounds - ResearchGate. (URL: [Link])

-

Advances in Multi-parameter Optimisation Methods for de Novo Drug Design | Optibrium. (URL: [Link])

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])

-

5-Chloro-7-bromo-8-hydroxyquinoline.pdf - Cheméo. (URL: [Link])

-

Reactivity Prediction Through Quantum Chemical Calculations - ScienceOpen. (URL: [Link])

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acgpubs.org [acgpubs.org]

- 5. chemscene.com [chemscene.com]

- 6. 7-Bromo-5-chloro-8-methoxyquinoline | 457931-02-1 [sigmaaldrich.com]

- 7. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rowansci.substack.com [rowansci.substack.com]

- 10. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. gaussian.com [gaussian.com]

- 14. Using all built-in basis sets for heavy atoms/molecules - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Basis Set Calculations of Heavy Atoms [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Solvent model - Wikipedia [en.wikipedia.org]

- 19. Solvation models — PySCF [pyscf.org]

- 20. 11.2 Chemical Solvent Models⣠Chapter 11 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 21. d-nb.info [d-nb.info]

- 22. pubs.acs.org [pubs.acs.org]

- 23. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 24. answers.uillinois.edu [answers.uillinois.edu]

- 25. mdpi.com [mdpi.com]

- 26. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 29. NBO [cup.uni-muenchen.de]

- 30. q-chem.com [q-chem.com]

- 31. researchgate.net [researchgate.net]

discovery and history of 7-Bromo-5-chloro-8-methoxyquinoline

Topic: Discovery and History of 7-Bromo-5-chloro-8-methoxyquinoline Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Diversity-Oriented Synthesis

Executive Summary

7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) represents a highly specialized halogenated heterocycle within the quinoline family.[1] While its parent scaffold, 8-hydroxyquinoline, has a century-long history in antiseptic and chelating applications (e.g., Clioquinol), the 7-bromo-5-chloro-8-methoxy derivative has emerged in the modern era as a critical "orthogonal building block."

Its value lies in its unique substitution pattern: the 7-bromo position serves as a reactive handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the 5-chloro substituent provides electronic modulation and metabolic stability, and the 8-methoxy group acts as a protected phenol, preventing catalyst poisoning while offering a pathway to metal-binding ligands upon deprotection. This guide details the discovery context, synthetic pathways, and handling protocols for this pivotal intermediate.

Historical Context and Discovery

2.1 The Legacy of Halogenated Quinolines

The discovery of 7-Bromo-5-chloro-8-methoxyquinoline is inextricably linked to the medicinal chemistry of 8-hydroxyquinolines. In the early 20th century, halogenated quinolines like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Chloroxine (5,7-dichloro-8-hydroxyquinoline) were developed as potent antimicrobial and antiprotozoal agents. These compounds functioned primarily by chelating essential metal ions (Cu²⁺, Zn²⁺) required by pathogens.

2.2 Evolution to the Methoxy-Protected Scaffold

As drug discovery shifted towards high-throughput screening (HTS) and targeted therapies in the late 1990s and early 2000s, the free hydroxyl group of 8-hydroxyquinoline became a liability in synthetic workflows. The phenolic proton is acidic (

The 8-methoxy variant emerged as the solution. By masking the phenol as a methyl ether, chemists created a lipophilic, non-acidic intermediate that could withstand harsh lithiation or coupling conditions. The specific 7-bromo-5-chloro substitution pattern was designed to allow regioselective functionalization :

-

Phase 1 (Discovery): Identification of 5,7-dihalo-8-hydroxyquinolines as bioactive cores.

-

Phase 2 (Optimization): Methylation to 8-methoxy analogues to facilitate palladium-catalyzed library expansion.

-

Phase 3 (Application): Use of the 7-bromo handle to attach complex heterocycles, creating novel kinase inhibitors and neuroprotective agents (e.g., PBT2 analogues).

Synthetic Logic and Pathways

The synthesis of 7-Bromo-5-chloro-8-methoxyquinoline is governed by the directing effects of the quinoline ring and the substituents.

3.1 Regioselectivity Challenges

Electrophilic aromatic substitution (EAS) on the quinoline ring is heavily influenced by the electron-donating methoxy/hydroxy group at position 8:

-

C5 Position: The para-position relative to the methoxy group is the most nucleophilic site.

-

C7 Position: The ortho-position is the second most reactive.

Therefore, direct halogenation of 8-methoxyquinoline typically yields the 5-halo product first. To achieve the 5-chloro-7-bromo pattern, a sequential strategy is required.

3.2 Validated Synthetic Routes

Two primary routes exist, distinguished by when the methylation step occurs.

Route A: The "Classic" Hydroxy-First Route (Recommended) This route utilizes commercially available 5-chloro-8-hydroxyquinoline.

-

Starting Material: 5-Chloro-8-hydroxyquinoline.

-

Bromination: Electrophilic bromination targets the open C7 position (ortho to OH).

-

Methylation: Protection of the phenol with methyl iodide or dimethyl sulfate.

Route B: The "Direct" Methoxy Route

-

Chlorination: Reaction with NCS or

yields 5-chloro-8-methoxyquinoline (major isomer). -

Bromination: Subsequent reaction with NBS or

targets the C7 position.

3.3 Visualization of Synthesis

The following diagram illustrates the regioselective logic for Route A, the most robust laboratory method.

Technical Specifications and Properties

The following data aggregates experimental values and calculated properties for the target compound.

| Property | Value | Note |

| IUPAC Name | 7-Bromo-5-chloro-8-methoxyquinoline | |

| CAS Number | 457931-02-1 | |

| Molecular Formula | ||

| Molecular Weight | 272.53 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 110–115 °C (approx.)[3][5][7] | Dependent on purity/polymorph |

| Solubility | Soluble in DCM, CHCl3, DMSO; Insoluble in water | Lipophilic character dominates |

| pKa (Conj. Acid) | ~2.5 (Quinoline Nitrogen) | Less basic than pyridine due to halo-effects |

| Reactivity | C7-Br > C5-Cl for Pd-catalyzed coupling | Br is the preferred leaving group |

Experimental Protocols

Safety Warning: All procedures involve hazardous reagents (Bromine, Methyl Iodide). Perform in a fume hood with appropriate PPE.

Protocol 1: Synthesis of 5-Chloro-7-bromo-8-hydroxyquinoline

Objective: Introduction of bromine at the C7 position.

-

Dissolution: Dissolve 5-chloro-8-hydroxyquinoline (10.0 g, 55.7 mmol) in glacial acetic acid (100 mL).

-

Bromination: Add a solution of bromine (8.9 g, 55.7 mmol) in acetic acid (20 mL) dropwise over 30 minutes at room temperature.

-

Note: The solution will turn orange/red.

-

-

Reaction: Stir for 2 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).

-

Quench: Pour the mixture into ice water (500 mL) containing sodium bisulfite (to quench excess

). -

Isolation: Filter the yellow precipitate, wash with water, and dry in vacuo.

-

Yield: Typically 85–90%.

-

Protocol 2: Methylation to 7-Bromo-5-chloro-8-methoxyquinoline

Objective: Protection of the hydroxyl group.

-

Setup: Suspend the solid from Protocol 1 (5.0 g, 19.3 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add anhydrous potassium carbonate (

, 4.0 g, 29.0 mmol). Stir for 15 minutes. -

Alkylation: Add methyl iodide (MeI, 3.0 g, 21.2 mmol) dropwise.

-

Caution: MeI is a carcinogen and volatile.

-

-

Reaction: Stir at 60°C for 4 hours.

-

Workup: Pour into water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organics with brine, dry over

, and concentrate. Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery

The 7-bromo-5-chloro-8-methoxyquinoline scaffold is a versatile intermediate. Its utility is defined by the "Orthogonal Reactivity" of its substituents, allowing for sequential modification.

6.1 Functionalization Logic

-

Step 1: Suzuki Coupling at C7. The C-Br bond is weaker than the C-Cl bond. Palladium catalysts (e.g.,

) will preferentially insert at C7, allowing the attachment of aryl or heteroaryl groups. -

Step 2: Nucleophilic Displacement or Coupling at C5. The C-Cl bond can be activated under harsher conditions or displaced by nucleophiles if the ring is sufficiently electron-deficient.

-

Step 3: Demethylation.

or Pyridine-HCl can remove the methyl group, revealing the 8-hydroxyquinoline moiety for metal chelation (e.g., for Alzheimer's drugs targeting metal-amyloid interactions).

References

-

Sigma-Aldrich. (n.d.). 7-Bromo-5-chloro-8-methoxyquinoline Product Sheet. Retrieved from [7]

-

Ökten, S., et al. (2016).[9][10] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[9] (Confirming regioselectivity of bromination on 8-methoxyquinoline). Retrieved from

-

PubChem. (2025).[11] Compound Summary for CID 58763008: 7-Bromo-5-chloro-8-methoxyquinoline.[1][5][12] National Center for Biotechnology Information. Retrieved from

-

BenchChem. (2025).[13] Technical Guide to Halogenated Quinolines. (General reference on quinoline synthesis methodology). Retrieved from

- Prana Biotechnology. (Historical context on PBT2 and 8-hydroxyquinoline chelators). Journal of Medicinal Chemistry (General reference for 8-HQ scaffold utility).

Sources

- 1. 7-Bromo-5-chloro-8-methoxyquinoline | C10H7BrClNO | CID 58763008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 953039-88-8|7-Bromo-2,5-dichloro-8-methoxyquinazoline|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 7-Bromo-5-chloro-8-methoxyquinoline, CasNo.457931-02-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. genprice.com [genprice.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 7-Bromo-5-chloro-8-methoxyquinoline | 457931-02-1 [sigmaaldrich.com]

- 8. 476660-71-6|6-Bromo-4-chloro-7-methoxyquinoline|BLD Pharm [bldpharm.com]

- 9. acgpubs.org [acgpubs.org]

- 10. acgpubs.org [acgpubs.org]

- 11. 8-Quinolinol, 7-bromo-5-chloro- | C9H5BrClNO | CID 82095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-Bromo-5-chloro-8-methoxyquinoline [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

7-Bromo-5-chloro-8-methoxyquinoline: A Comprehensive Guide to Solubility and Stability Assessment

An In-Depth Technical Guide for Researchers

Abstract

7-Bromo-5-chloro-8-methoxyquinoline is a halogenated quinoline derivative with potential applications in pharmaceutical research and development. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery and formulation. This guide provides a comprehensive framework for researchers to evaluate the solubility and stability of 7-Bromo-5-chloro-8-methoxyquinoline. We will delve into the theoretical considerations that govern its behavior, present detailed, field-proven experimental protocols for both solubility and stability assessment, and discuss strategies for overcoming potential challenges. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently handle and characterize this compound, ensuring data integrity and accelerating research timelines.

Introduction: Understanding the Molecule

7-Bromo-5-chloro-8-methoxyquinoline (CAS No. 457931-02-1) is a substituted quinoline with a molecular formula of C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol .[1] Its structure, featuring a quinoline core with bromo, chloro, and methoxy substitutions, suggests it is a lipophilic molecule with limited aqueous solubility. Halogenated aromatic compounds can also exhibit sensitivity to light.[2] Therefore, a systematic evaluation of its solubility and stability is a critical first step in any research endeavor.

This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) for stability testing, ensuring that the methodologies described are robust and align with global regulatory expectations.[3][4]

Table 1: Physicochemical Properties of 7-Bromo-5-chloro-8-methoxyquinoline

| Property | Value | Source |

| CAS Number | 457931-02-1 | [1] |

| Molecular Formula | C₁₀H₇BrClNO | [1] |

| Molecular Weight | 272.53 g/mol | [1] |

| Purity | ≥96% (Typical) | [1] |

| Recommended Storage | Room temperature, in a cool, dry, dark place | [1][5] |

Solubility Profiling

A comprehensive understanding of a compound's solubility is crucial for designing biological assays, developing formulations, and ensuring accurate dosing.[6] Due to its chemical structure, 7-Bromo-5-chloro-8-methoxyquinoline is anticipated to have low solubility in aqueous media but better solubility in organic solvents.[7]

Causality Behind Solubility Assessment Choices

We employ a two-pronged approach to solubility testing:

-

Kinetic Solubility: This measurement reflects the solubility of a compound under conditions often found in high-throughput screening (HTS), where a compound is added from a concentrated DMSO stock into an aqueous buffer. It is a rapid assessment of how much compound can be dissolved and remain in solution for a short period.[8] This is critical for interpreting results from in vitro biological assays.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for formulation development and understanding the compound's behavior in a saturated solution.

The following diagram outlines the workflow for a comprehensive solubility assessment.

Caption: Workflow for a forced degradation study.

General Protocol for Forced Degradation Studies

Objective: To assess the stability of 7-Bromo-5-chloro-8-methoxyquinoline under various stress conditions.

Analytical Method: A validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, is required to separate the parent compound from any degradation products.

Procedure:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of this solution (or the solid compound for thermal stress) to the following conditions. [3][9]A control sample, protected from stress, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1M to 1M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). After exposure, cool and neutralize the sample with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1M to 1M NaOH. Heat at 60-80°C for a specified time. After exposure, cool and neutralize with an equivalent amount of HCl. The quinoline structure may be susceptible to basic conditions. [5] * Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

-

Thermal Degradation (Dry Heat): Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1 week). [5]Dissolve the stressed solid in the initial solvent before analysis.

-

Photostability: Expose the solution in a phototransparent container to a light source according to ICH Q1B guidelines. [10][11]This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal effects.

-

-

Analysis: Analyze all samples (stressed and control) using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without over-stressing the molecule. [12]4. Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify and, if possible, characterize the structure of any significant degradation products using LC-MS.

Summary and Recommendations

Based on its chemical structure and general knowledge of quinoline derivatives, 7-Bromo-5-chloro-8-methoxyquinoline is expected to be a lipophilic compound with low aqueous solubility and good solubility in organic solvents like DMSO and ethanol. Its stability profile will be determined through rigorous forced degradation studies, with potential susceptibility to photolytic and strong basic conditions.

Recommendations for Researchers:

-

Handling and Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry place. [5]* Solubility: For in vitro assays, prepare a concentrated stock solution in 100% DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is low (typically ≤1%) to avoid precipitation. [8]* Stability: Be mindful of potential degradation when exposing the compound to light or harsh pH conditions during experiments.

This guide provides a robust framework for characterizing the solubility and stability of 7-Bromo-5-chloro-8-methoxyquinoline. By following these protocols, researchers can generate high-quality, reliable data to support their drug discovery and development efforts.

References

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available at: [Link]

-

Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new antileishmanial agent. JOCPR, 7(11), 697-702. Available at: [Link]

-

Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies. Available at: [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Available at: [Link]

-

Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

-

Cheméo. (n.d.). 5-Chloro-7-bromo-8-hydroxyquinoline. Retrieved from [Link]

-

Ngwa, G. (2010). Forced degradation as an integral part of pharmaceutical stability studies. Drug Delivery Technology, 10(5), 56-59. Available at: [Link]

-

Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. 7(3). Available at: [Link]

-

ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

-

ResearchGate. (2025). 7-Bromoquinolin-8-ol | Request PDF. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

MilliporeSigma. (n.d.). 7-Bromo-5-chloro-8-methoxyquinoline. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

-

International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. 17, 2798–2810. Available at: [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 632-641. Available at: [Link]

-

European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. Available at: [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. 12(3), 567-578. Available at: [Link]

-

BuyersGuideChem. (n.d.). 5-Bromo-7-chloro-8-methoxy-quinoline. Retrieved from [Link]

-

University of Canterbury. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]

-

ECHA. (n.d.). 7-Bromo-4-chloro-8-methylquinoline. Retrieved from [Link]

-

PubMed. (1991). Effect of pH on the stability of methacholine chloride in solution. Thorax, 46(9), 654-656. Available at: [Link]

-

PubChem. (n.d.). 8-Quinolinol, 5-bromo-. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 4. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. physchemres.org [physchemres.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. pharmtech.com [pharmtech.com]

Potential Biological Targets of 7-Bromo-5-chloro-8-methoxyquinoline

The following technical guide provides an in-depth analysis of the biological targets and therapeutic potential of 7-Bromo-5-chloro-8-methoxyquinoline . This analysis synthesizes direct physicochemical data with structure-activity relationships (SAR) derived from its active metabolite axis.

A Technical Guide to Mechanisms, Pharmacokinetics, and Experimental Validation

Executive Technical Summary

7-Bromo-5-chloro-8-methoxyquinoline represents a strategic "masked" scaffold in medicinal chemistry. Structurally, it is the O-methylated derivative of the bioactive chelator 7-bromo-5-chloro-8-hydroxyquinoline (a close analog of Clioquinol).

While the parent 8-hydroxyquinoline (8-HQ) core is a well-established "privileged structure" targeting metalloenzymes and neurodegenerative pathways, the 8-methoxy variant introduces distinct pharmacological properties:

-

Abolished Chelation: The methyl cap prevents direct coordination with divalent metals (

, -

Enhanced Lipophilicity: The removal of the hydrogen-bond donor (

) significantly increases LogP (approx. 3.66), facilitating passive transport across the Blood-Brain Barrier (BBB) and microbial cell walls. -

Prodrug Potential: It acts as a latent precursor, releasing the active chelator upon metabolic O-demethylation.

This guide categorizes its biological targets into Intrinsic Targets (direct interaction of the methoxy-form) and Metabolic Targets (downstream effects of the hydroxy-metabolite).

Chemical Biology & Structure-Activity Relationship (SAR)

The biological activity of this compound is dictated by three structural zones:

| Structural Zone | Chemical Feature | Biological Implication |

| Zone A: C8-Methoxy | Blocks metal chelation; increases membrane permeability; metabolic liability (CYP450 target). | |

| Zone B: Halogenation | C5-Chloro / C7-Bromo | Modulates |

| Zone C: Pyridine N | Nitrogen acceptor | Remains available for H-bonding or protonation ( |

Primary Biological Targets

A. The Metabolic Axis: Metalloenzyme Inhibition

Mechanism: Pro-drug Activation

Upon in vivo administration, the O-methyl group is susceptible to cleavage by hepatic cytochrome P450 enzymes (likely CYP1A2 or CYP2D6). The resulting metabolite, 7-bromo-5-chloro-8-hydroxyquinoline , targets zinc and copper-dependent proteases.

1. The 20S Proteasome (Cancer)

The de-masked 8-hydroxy derivative forms a stable complex with copper (

-

Target: Chymotrypsin-like activity of the 20S proteasome.

-

Mechanism: The Quinoline-Cu complex mediates oxidative stress and inhibits the degradation of ubiquitinated proteins, leading to apoptosis in malignant cells (e.g., glioblastoma, leukemia).

2. SARS-CoV-2 Spike-ACE2 Interaction

Recent studies on halogenated 8-hydroxyquinolines identify the 7-bromo-5-chloro analog as a disruptor of viral entry.[1]

-

Target: ACE2 Zinc Metallopeptidase domain.

-

Mechanism: Chelation of the active site

alters the conformation of ACE2, reducing the binding affinity of the SARS-CoV-2 Spike protein RBD (Receptor Binding Domain).

B. Intrinsic Targets: Antimicrobial & Antifungal Activity

Mechanism: Direct Non-Chelating Interaction

The intact 8-methoxy molecule exhibits independent activity, particularly against fungi and Gram-positive bacteria, driven by its planar, lipophilic nature.

1. DNA Intercalation (Topoisomerase II)

The planar quinoline system, reinforced by the electron-withdrawing halogens (Br, Cl), facilitates intercalation between DNA base pairs.

-

Target: Bacterial DNA Gyrase / Topoisomerase II.

-

Effect: Stabilization of the cleavable complex, leading to DNA strand breaks and replication arrest.

-

Specificity: The 8-methoxy group prevents sequestration by extracellular metals, allowing the molecule to penetrate the bacterial cell wall more effectively than its hydroxy counterpart.

Mechanism of Action Pathways

The following diagram illustrates the dual-pathway mechanism: the direct lipophilic path and the metabolic activation path.

Figure 1: Dual mechanism of action showing direct DNA targeting and metabolic activation to a metal-chelating inhibitor.

Experimental Validation Protocols

To confirm the biological target in a specific disease model, researchers must distinguish between the methoxy (non-chelating) and hydroxy (chelating) effects.

Protocol A: Differential Cytotoxicity Screen (Target Deconvolution)

This protocol determines if the compound acts via metal chelation or intrinsic toxicity.

Materials:

-

Cell lines: HepG2 (high metabolic capacity) vs. HCT116 (low metabolic capacity).

-

Reagents:

(10

Step-by-Step Workflow:

-

Baseline: Determine

of 7-Bromo-5-chloro-8-methoxyquinoline in both cell lines. -

Metal Supplementation: Repeat assay with media supplemented with 10

M-

Hypothesis: If the mechanism is chelator-dependent (metabolite), toxicity should increase significantly with added Copper (formation of toxic Cu-complex).

-

-

Metabolic Blockade: Co-treat with a non-specific CYP450 inhibitor (e.g., 1-aminobenzotriazole).

-

Hypothesis: If the parent methoxy-compound is the active agent, CYP inhibition should have no effect or increase potency (preventing clearance). If the hydroxy-metabolite is active, CYP inhibition will abolish potency.

-

Protocol B: Fluorescence Binding Assay (Direct DNA Interaction)

To validate the intrinsic intercalation target.

-

Preparation: Prepare a 10

M solution of Ct-DNA (Calf Thymus DNA) in Tris-HCl buffer. -

Titration: Add increasing concentrations (0–50

M) of 7-Bromo-5-chloro-8-methoxyquinoline. -

Measurement: Monitor fluorescence quenching or UV-Vis bathochromic shift.

-

Indicator: A redshift in absorption maxima (

) indicates intercalation into the DNA base stack.

-

Workflow Visualization

Figure 2: Decision tree for experimentally validating the mode of action.

References

-

PubChem. (n.d.). Compound Summary for CID 58763008: 7-Bromo-5-chloro-8-methoxyquinoline.[2] National Library of Medicine. Retrieved March 2, 2026, from [Link]

- Oliveri, V. (2020). 8-Hydroxyquinolines as privileged structures in medicinal chemistry. European Journal of Medicinal Chemistry. (Contextual grounding for 8-HQ scaffold activity).

-

Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.[3] Biochemistry and Biophysics Reports. Retrieved March 2, 2026, from [Link]

-

COVID-19 Help. (2021). 7-bromo-5-chloro-8-hydroxyquinoline as a clioquinol derivative and SARS-CoV-2 inhibitor.[1] Retrieved March 2, 2026, from [Link]

Sources

Methodological & Application

Advanced Application Note: Profiling 7-Bromo-5-chloro-8-methoxyquinoline in Cancer Cell Line Models

Executive Summary & Mechanistic Rationale

In the landscape of oncological drug development, halogenated quinolines are highly valued for their structural versatility and potent antiproliferative properties. While 8-hydroxyquinolines (e.g., clioquinol) are well-documented as copper and zinc ionophores that induce paraptosis and proteasome inhibition[1], their clinical application is often limited by off-target metal chelation and systemic toxicity.

7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) represents a critical pharmacological divergence. The methylation of the 8-hydroxyl group fundamentally alters the molecule's mechanism of action, neutralizing its intrinsic ability to act as a primary ionophore[2]. For the Senior Application Scientist, this compound serves three distinct, high-value experimental purposes in cancer cell line models:

-

The "Prodrug" Hypothesis (CYP450 Activation): The highly lipophilic 8-methoxy moiety enhances cellular permeability. In cancer cell lines with high Cytochrome P450 (CYP) expression (e.g., HepG2), the compound undergoes intracellular O-demethylation, converting it in situ to the active 8-hydroxy ionophore. This allows researchers to study tumor-specific prodrug activation.

-

Ionophore-Independent Cytotoxicity: 8-methoxyquinolines can act as direct ligands for synthesizing novel transition metal complexes (e.g., Cobalt(II) or Ruthenium(II) metallodrugs) that induce potent, metal-independent autophagy and apoptosis in chemo-resistant lines like SK-OV-3/DDP[3].

-

Mechanistic Negative Control: In copper-dependent cytotoxicity assays, 7-bromo-5-chloro-8-methoxyquinoline is the perfect structural control to validate that observed cell death is strictly dependent on metal chelation, as it lacks the requisite proton-donating hydroxyl group[2].

Mechanistic Pathway Visualization

Divergent pharmacological pathways of 8-methoxyquinolines vs. 8-hydroxyquinolines.

Experimental Design: Establishing Causality and Self-Validation

To rigorously evaluate 7-Bromo-5-chloro-8-methoxyquinoline, experiments must be designed as self-validating systems . If we hypothesize that the compound requires CYP-mediated demethylation to become cytotoxic, we cannot simply measure IC

-

Causality Check 1: If toxicity is strictly dependent on intracellular conversion to an ionophore, co-administration of 1-ABT will rescue the cells, shifting the IC

curve to the right. -

Causality Check 2: If the methoxy compound is directly dosed with exogenous CuCl

in a CYP-deficient cell line (e.g., HeLa), toxicity should not increase, validating the stability of the methoxy block against spontaneous metal chelation[2].

Quantitative Data: Representative Profiling Matrix

The following table summarizes the expected quantitative behavior of 7-Bromo-5-chloro-8-methoxyquinoline (7-Br-5-Cl-8-MQ) compared to its hydroxylated analog across different microenvironmental conditions.

| Cell Line (Phenotype) | Treatment Condition | 7-Br-5-Cl-8-MQ IC | 7-Br-5-Cl-8-HQ IC | Mechanistic Interpretation |

| HeLa (Low CYP) | Compound Alone | > 50.0 | 12.5 | Methoxy group prevents baseline ionophore toxicity. |

| HeLa (Low CYP) | Compound + 10 µM CuCl | > 50.0 | 1.2 | Validates 8-MQ inability to chelate exogenous copper[1]. |

| HepG2 (High CYP) | Compound Alone | 15.3 | 8.4 | Intracellular demethylation activates 8-MQ prodrug. |

| HepG2 (High CYP) | Compound + 1 mM 1-ABT | > 50.0 | 8.6 | CYP inhibition specifically rescues 8-MQ toxicity. |

| SK-OV-3 (Ovarian) | Co(II)-8-MQ Complex | 2.1 | N/A | Exogenous metallodrug synthesis yields potent toxicity[3]. |

Step-by-Step Methodologies

Protocol A: Self-Validating Cytotoxicity & Prodrug Activation Assay

This protocol utilizes a multiplexed approach to determine if 7-Bromo-5-chloro-8-methoxyquinoline acts as a CYP-activated prodrug or an inert control.

Materials:

-

Cell Lines: HepG2 (CYP-competent) and HeLa (CYP-deficient).

-

Reagents: 7-Bromo-5-chloro-8-methoxyquinoline (10 mM stock in DMSO), CuCl

(1 mM aqueous stock), 1-Aminobenzotriazole (1-ABT, CYP inhibitor), CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Workflow:

-

Cell Seeding: Seed HepG2 and HeLa cells at

cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO -

CYP Inhibition (The Validation Step): Pre-treat half of the HepG2 and HeLa wells with 1 mM 1-ABT for 2 hours prior to compound exposure. Rationale: This isolates CYP-mediated demethylation as the variable.

-